2-[1-(N-Boc-Amino)ethyl]phenylboronic acid pinacol ester
Description
2-[1-(N-Boc-Amino)ethyl]phenylboronic acid pinacol ester is a specialized organic compound that features a boronic acid group and a Boc-protected amino group. This compound is of interest in various fields of chemistry, particularly in the synthesis of complex molecules and in biological research.
Synthetic Routes and Reaction Conditions:
Boc Protection: The synthesis begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) to form the Boc-protected amine.
Boronic Acid Formation: The phenylboronic acid moiety is typically synthesized through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.
Pinacol Ester Formation: The boronic acid is then reacted with pinacol in the presence of a dehydrating agent to form the pinacol ester.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring purity and yield optimization. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can undergo substitution reactions, where the Boc group is removed using acids like trifluoroacetic acid (TFA).
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, OsO4
Reduction: NaBH4, LiAlH4
Substitution: TFA, HCl
Major Products Formed:
Oxidation: Phenylboronic acid derivatives
Reduction: Amino alcohols or amines
Substitution: Free amine groups
Properties
IUPAC Name |
tert-butyl N-[1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO4/c1-13(21-16(22)23-17(2,3)4)14-11-9-10-12-15(14)20-24-18(5,6)19(7,8)25-20/h9-13H,1-8H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIOYANVXOIJHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(C)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
This compound is widely used in scientific research due to its unique properties:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The boronic acid group is useful in the study of enzyme inhibitors and in the development of diagnostic tools.
Medicine: It is employed in the design of new drugs, particularly those targeting cancer and infectious diseases.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-[1-(N-Boc-Amino)ethyl]phenylboronic acid pinacol ester exerts its effects involves its interaction with biological targets. The boronic acid group can form reversible covalent bonds with diols, such as those found in sugars and nucleotides, which is useful in inhibiting enzymes and disrupting biological processes.
Molecular Targets and Pathways:
Enzymes: Inhibition of glycosidases and proteases
Nucleotides: Interaction with DNA and RNA
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the Boc-protected amino group.
Boc-Protected Amines: Lacks the boronic acid group.
Pinacol Ester of Boronic Acids: Different substituents on the phenyl ring.
Uniqueness: 2-[1-(N-Boc-Amino)ethyl]phenylboronic acid pinacol ester is unique due to the combination of the Boc-protected amino group and the boronic acid moiety, which allows for diverse chemical reactivity and biological activity.
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